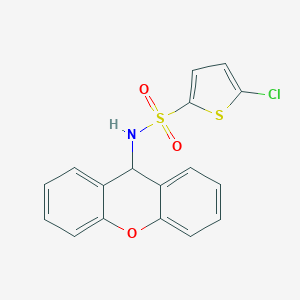![molecular formula C17H15N3O5S B270638 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as quinoxaline-2-carboxamide-1,4-dioxide (QCD), and it is a sulfonamide derivative of quinoxaline. QCD has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. This compound has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.
Direcciones Futuras
There are several future directions for the study of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of this compound's anti-inflammatory and antioxidant properties for the treatment of a range of inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biotechnology.
Métodos De Síntesis
The synthesis of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminoquinoxaline with chlorosulfonyl isocyanate followed by the addition of 2-methyl-3-oxo-3,4-dihydroquinoxaline-1-sulfonyl chloride. This reaction produces this compound as a white crystalline solid with a melting point of 262-264°C.
Aplicaciones Científicas De Investigación
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Propiedades
Fórmula molecular |
C17H15N3O5S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
7-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15N3O5S/c1-10-6-14-12(19-17(22)9-25-14)7-15(10)26(23,24)20-8-16(21)18-11-4-2-3-5-13(11)20/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22) |
Clave InChI |
RMQWSKQCKGHBJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
SMILES canónico |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)


![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)